N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
Description
N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethoxy group, an oxazolidinone ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O4/c18-16(19)25-14-6-2-4-12(10-14)20-15(22)11-3-1-5-13(9-11)21-7-8-24-17(21)23/h1,3,5,9,12,14,16H,2,4,6-8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHODJVOIDBKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(F)F)NC(=O)C2=CC(=CC=C2)N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with the difluoromethoxy substituent. This can be achieved through a nucleophilic substitution reaction where a difluoromethoxy group is introduced to a cyclohexyl precursor. The oxazolidinone ring is then synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound. Finally, the benzamide moiety is attached via an amide coupling reaction, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be selected to minimize environmental impact and reduce costs. The process would also include purification steps such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the cyclohexyl ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(methoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- N-[3-(fluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- N-[3-(trifluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
Uniqueness
N-[3-(difluoromethoxy)cyclohexyl]-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
